1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various methods. One common approach involves the condensation of a pyrazole derivative with a pyrimidine precursor under specific reaction conditions. For instance, the reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethyl sulfoxide. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: It has shown promising biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular targets, such as receptors and signaling proteins, to exert its biological effects .
Comparison with Similar Compounds
1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Pyrazolo[3,4-d]pyrimidine: This scaffold is shared by many biologically active compounds, but the specific substituents on this compound confer unique properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit significant biological activities, but their structural differences result in distinct mechanisms of action and therapeutic potential.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their biological activity and selectivity.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)13-14(9)3/h4-5H2,1-3H3,(H,11,12,15) |
InChI Key |
DPPIEXKHRZYGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C)C)C(=O)N1 |
Origin of Product |
United States |
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